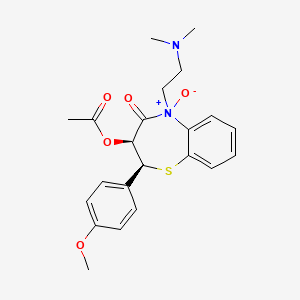

Diltiazem N-oxide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-5-oxido-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-ium-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-15(25)29-20-21(16-9-11-17(28-4)12-10-16)30-19-8-6-5-7-18(19)24(27,22(20)26)14-13-23(2)3/h5-12,20-21H,13-14H2,1-4H3/t20-,21+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMYITXJQDGPHNJ-JBAPTLGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2[N+](C1=O)(CCN(C)C)[O-])C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Diltiazem N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The "Why" Behind the Synthesis

In the landscape of pharmaceutical development and metabolic research, the isolation and synthesis of drug metabolites are paramount. Diltiazem, a cornerstone calcium channel blocker for treating hypertension and angina, undergoes extensive first-pass metabolism, yielding a complex array of derivatives[1][2]. Among these is Diltiazem N-oxide, formed by the oxidation of the tertiary amine on the dimethylaminoethyl side chain.

The synthesis of Diltiazem N-oxide is not merely an academic exercise. It is a critical step in providing an authenticated reference standard. This standard is indispensable for:

-

Pharmacokinetic (PK) Studies: Accurately quantifying the metabolite in biological matrices to understand its formation, distribution, and elimination profile[3][4].

-

Impurity Profiling: Identifying and controlling the levels of N-oxide as a potential impurity in the bulk drug substance, ensuring the safety and efficacy of the final pharmaceutical product.

-

Pharmacological Assessment: Evaluating the intrinsic biological activity of the metabolite itself, as some metabolites retain or modulate the pharmacological effects of the parent drug[5][6].

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous characterization of Diltiazem N-oxide, moving beyond a simple recitation of steps to explain the underlying chemical principles and analytical logic.

Part 1: Chemical Synthesis of Diltiazem N-Oxide

The core transformation is the selective oxidation of the tertiary amine of diltiazem. The sulfur atom in the benzothiazepine ring is also susceptible to oxidation, but the tertiary amine is more nucleophilic and generally more reactive under controlled conditions.

Causality of Reagent Selection: m-CPBA

While various oxidizing agents exist, meta-chloroperoxybenzoic acid (m-CPBA) is the reagent of choice for this laboratory-scale transformation[7][8]. The rationale is rooted in its predictable reactivity and operational simplicity:

-

Electrophilicity: The peroxyacid provides an electrophilic oxygen atom that is readily attacked by the lone pair of electrons on the tertiary nitrogen.

-

Selectivity: Under controlled temperatures, m-CPBA can selectively oxidize the more nucleophilic amine over the thioether.

-

Solubility: It is soluble in common organic solvents like dichloromethane (DCM), facilitating a homogeneous reaction environment.

-

Byproduct Removal: The primary byproduct, meta-chlorobenzoic acid (m-CBA), can be effectively removed with a simple aqueous base wash during workup[9].

The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for Diltiazem N-Oxide.

Detailed Experimental Protocol: Synthesis

Materials:

-

Diltiazem Hydrochloride (or free base)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max purity)

-

Dichloromethane (DCM), anhydrous

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Sulfite (Na₂SO₃)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

Ethyl Acetate, Hexanes (for chromatography)

Procedure:

-

Preparation of Starting Material:

-

If starting with Diltiazem HCl, it must be converted to the free base. Dissolve Diltiazem HCl (1.0 eq) in DCM and wash with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the diltiazem free base.

-

-

N-Oxidation Reaction:

-

Dissolve the diltiazem free base (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of diltiazem) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

-

Add the m-CPBA solution dropwise to the stirring diltiazem solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Reaction Workup:

-

Cool the reaction mixture back to 0 °C.

-

Quench the excess m-CPBA by slowly adding a 10% aqueous solution of sodium sulfite (Na₂SO₃). Stir for 20 minutes until a test with starch-iodide paper indicates no remaining peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) to remove m-CBA, and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude residue is purified by flash column chromatography on silica gel.

-

A gradient elution system, typically starting with 100% ethyl acetate and gradually increasing the polarity with methanol, is effective. The exact gradient will depend on the specific impurities.

-

Collect fractions and analyze by TLC. Combine the pure fractions containing the N-oxide product and evaporate the solvent to yield Diltiazem N-oxide as a white solid.

-

Part 2: Structural and Purity Characterization

Characterization is a self-validating process where orthogonal analytical techniques converge to confirm the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of the final compound and for distinguishing it from the starting material and other potential byproducts (e.g., the S-oxide).

Experimental Protocol: HPLC Analysis

-

System: HPLC with UV Detector

-

Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase: A gradient of Mobile Phase A (0.1 M Sodium Acetate buffer, pH adjusted to 6.3) and Mobile Phase B (Acetonitrile) can be effective[4]. A typical starting point is 65:35 A:B.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 240 nm

-

Expected Result: Diltiazem N-oxide is more polar than diltiazem due to the N-O bond. Therefore, it will have a shorter retention time on a reverse-phase column. Purity is determined by the peak area percentage of the main analyte peak.

Mass Spectrometry (MS)

Mass spectrometry provides definitive confirmation of the molecular weight and offers structural clues through fragmentation analysis.

Experimental Protocol: LC-MS Analysis

-

Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode.

-

Mass Analyzer: Time-of-Flight (TOF) for high-resolution mass spectrometry (HRMS) or Triple Quadrupole (QqQ) for MS/MS.

-

Expected Molecular Ion: The molecular formula of Diltiazem N-oxide is C₂₂H₂₆N₂O₅S, with a monoisotopic mass of 430.1562 Da. The expected protonated molecular ion [M+H]⁺ will be observed at m/z 431.1640 .

-

Key Fragmentation Pathway: The most diagnostic fragmentation for N-oxides is the in-source thermal "deoxygenation," resulting in the loss of an oxygen atom (16 Da)[10]. This produces a fragment ion corresponding to the protonated parent drug at m/z 415.1695 . This signature loss is a powerful tool to distinguish an N-oxide from a hydroxylated metabolite, which would show a loss of water (18 Da).

The characterization logic is illustrated in the diagram below.

Caption: Logic diagram for the analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the ultimate tool for unambiguous structure elucidation, confirming the precise location of the oxidation.

Key Diagnostic Features in ¹H NMR: The formation of the N-oxide bond removes electron density from the adjacent nitrogen atom, causing a significant downfield shift (deshielding) of the protons on the carbons attached to it.

-

N-Methyl Protons: The two methyl groups attached to the nitrogen, which appear as a sharp singlet in diltiazem (around ~2.3 ppm), will shift significantly downfield in the N-oxide (expected ~3.1-3.3 ppm).

-

Methylene Protons: The two methylene groups (-CH₂-CH₂-) in the side chain will also experience downfield shifts, with the protons on the carbon directly bonded to the nitrogen (-CH₂-N⁺) being the most affected.

While a full assignment requires 2D NMR techniques, these diagnostic shifts in the ¹H spectrum provide strong evidence for successful N-oxidation.

Summary of Key Analytical Data

The table below summarizes the expected analytical data for the successful synthesis and characterization of Diltiazem N-oxide.

| Parameter | Technique | Expected Value / Observation | Rationale |

| Identity | HRMS | [M+H]⁺ = 431.1640 | Corresponds to C₂₂H₂₇N₂O₅S⁺ |

| Structure | MS/MS | Key fragment at m/z 415.1695 | Characteristic loss of oxygen (-16 Da) from the N-oxide |

| Structure | ¹H NMR | Downfield shift of N-CH₃ and N-CH₂ protons | Deshielding effect of the N⁺-O⁻ bond |

| Purity | HPLC-UV | >95% Peak Area | Confirms purity of the isolated compound |

| Polarity | HPLC | Shorter retention time than diltiazem | Increased polarity due to the N-O bond |

References

-

Ye, P. K., et al. (1992). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 35(17), 3246-3253. Available from: [Link]

-

Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090. Available from: [Link]

-

Molden, E., et al. (2003). High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma. Journal of Chromatography B, 794(2), 263-274. Available from: [Link]

-

Sugihara, J., et al. (1984). Studies on the metabolism of diltiazem in man. Journal of Pharmacobio-Dynamics, 7(1), 24-32. Available from: [Link]

-

Bhatt, J., et al. (2011). Development and validation of a high throughput and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of diltiazem and its two metabolites in human plasma: Application to a bioequivalence study. Journal of Chromatography B, 879(24), 2445-2452. Available from: [Link]

-

Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. Available from: [Link]

-

Yeung, P. K., et al. (1993). Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose. European Journal of Drug Metabolism and Pharmacokinetics, 18(2), 199-206. Available from: [Link]

-

Yabana, H., et al. (1985). Cardiovascular Effects of the Metabolites of Diltiazem in Dogs. Journal of Cardiovascular Pharmacology, 7(1), 152-157. Available from: [Link]

-

Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4). Available from: [Link]

-

European Patent Office. (1994). A process for the preparation of diltiazem - EP 0594101 A1. Available from: [Link]

- Google Patents. (n.d.). CN105566248B - The method for selective synthesis of diltiazem chiral intermediate.

-

Conte, G., et al. (1991). Stereochemistry and conformation in solution of diltiazem hydrochloride, a 1,5-benzothiazepine coronary vasodilator. Journal of the Chemical Society, Perkin Transactions 2, (11), 1869-1875. Available from: [Link]

-

Scheinin, M., et al. (1989). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. Therapeutic Drug Monitoring, 11(5), 543-550. Available from: [Link]

-

PubChem. (n.d.). Diltiazem. National Center for Biotechnology Information. Available from: [Link]

-

Reddy, B. C., et al. (2014). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 30(2), 641-652. Available from: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

Organic Syntheses. (n.d.). Synthesis of Koser's Reagent and Derivatives. Available from: [Link]

-

Hoffbauer, M. A., & Martin, G. E. (2017). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 36(8), 1544-1549. Available from: [Link]

-

Pharmace Research Laboratory. (n.d.). Diltiazem N-Oxide. Available from: [Link]

-

HKUST. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Available from: [Link]

-

University of Rochester. (n.d.). Workup: mCPBA Oxidation. Not Voodoo. Available from: [Link]

-

Hussain, H., et al. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4(25), 12882-12917. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]

Sources

- 1. Studies on the metabolism of diltiazem in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. High-performance liquid chromatography-mass spectrometry analysis of diltiazem and 11 of its phase I metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and metabolism of diltiazem in healthy males and females following a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects of the metabolites of diltiazem in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 9. Workup [chem.rochester.edu]

- 10. Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques096 – Oriental Journal of Chemistry [orientjchem.org]

Diltiazem N-oxide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Diltiazem N-oxide

Introduction: The Metabolic Journey of Diltiazem

Diltiazem is a non-dihydropyridine calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and certain types of arrhythmia.[1][] Its therapeutic effects are primarily derived from its ability to inhibit the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation and reduced myocardial oxygen demand.[][3][4] Upon administration, diltiazem undergoes extensive first-pass metabolism, primarily in the liver, mediated by cytochrome P450 enzymes (notably CYP3A4) and esterases.[1][3][5][6] This biotransformation yields a variety of metabolites, including deacetyl diltiazem, N-monodesmethyl diltiazem, and the subject of this guide, Diltiazem N-oxide.[6]

Understanding the chemical and structural properties of these metabolites is paramount for drug development professionals. It allows for a comprehensive assessment of a drug's pharmacokinetic profile, potential drug-drug interactions, and overall safety and efficacy. This guide provides a detailed technical overview of Diltiazem N-oxide, a significant metabolite formed through the oxidation of the tertiary amine in the diltiazem side chain.

Part 1: Core Chemical and Structural Characteristics

Diltiazem N-oxide is a direct product of the metabolic oxidation of the parent drug, diltiazem. The formation of an N-oxide bond significantly alters the molecule's polarity and chemical reactivity compared to the parent tertiary amine.

Nomenclature and Identification

-

Systematic (IUPAC) Name: (2S-cis)-3-(Acetyloxy)-5-[2-(dimethyloxidoamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one.[7]

-

Alternate Name: 2-[(2S,3S)-3-acetyloxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-N,N-dimethylethanamine oxide.

Physicochemical Properties

A summary of the key physicochemical properties of Diltiazem N-oxide is presented below. These properties are crucial for designing analytical methods, formulation studies, and understanding its pharmacokinetic behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₂₂H₂₆N₂O₅S | [7][8][9] |

| Molecular Weight | 430.52 g/mol | [8][10] |

| Accurate Mass | 430.1562 | |

| Appearance | White Solid | [11] |

| Melting Point | 146-147°C | [11] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [11] |

Structural Elucidation

The structure of Diltiazem N-oxide retains the core benzothiazepine ring of the parent drug, with the key modification being the oxidation of the nitrogen atom on the dimethylaminoethyl side chain. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly increasing the polarity of this functional group. The stereochemistry at the C2 and C3 positions of the benzothiazepine ring remains in the (+)-cis-(2S,3S) configuration, identical to the active pharmaceutical ingredient.

Caption: 2D Chemical Structure of Diltiazem N-oxide.

Part 2: Synthesis and Characterization

The preparation of analytical standards for metabolites is a critical step in drug metabolism studies. The synthesis of Diltiazem N-oxide can be achieved through the direct oxidation of diltiazem.

Synthetic Pathway: N-Oxidation

Expertise & Experience: The conversion of a tertiary amine, such as the one present in diltiazem, to its corresponding N-oxide is a classic and reliable transformation in organic chemistry. The choice of oxidizing agent is key. While various reagents can accomplish this, meta-chloroperoxybenzoic acid (m-CPBA) is often preferred due to its selectivity, commercial availability, and clean reaction profiles. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at or below room temperature to control reactivity and minimize potential side reactions.

Sources

- 1. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of Ditiazem Hydrochloride? [synapse.patsnap.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pharmaceresearch.com [pharmaceresearch.com]

- 8. allmpus.com [allmpus.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Diltiazem N-Oxide - Opulent Pharma [opulentpharma.com]

- 11. Diltiazem N-Oxide | 142843-04-7 [amp.chemicalbook.com]

An In-depth Technical Guide to the Pharmacology of Diltiazem and Its Metabolites

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the pharmacological properties of diltiazem, a cornerstone non-dihydropyridine calcium channel blocker, and its principal metabolites. We will delve into the molecular mechanisms, pharmacokinetic profiles, and the often-underestimated contribution of its metabolic byproducts to its overall therapeutic and toxicological profile. This document is structured to provide not just data, but a causal understanding of the drug's behavior, grounded in established experimental methodologies.

Section 1: Diltiazem - The Parent Compound: Mechanism and Disposition

Diltiazem, a benzothiazepine derivative, is a clinically significant agent used in the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1][2] Its therapeutic efficacy stems from its unique ability to modulate calcium influx in cardiovascular tissues, exhibiting an intermediate specificity that targets both the heart and vascular smooth muscle.[1]

Core Mechanism of Action: Pharmacodynamics

The primary therapeutic action of diltiazem is the inhibition of voltage-gated L-type calcium channels (Ca_v1.2) during membrane depolarization.[3][4] This blockade prevents the influx of extracellular calcium ions into cardiac muscle and vascular smooth muscle cells, which is a critical step in excitation-contraction coupling.[5][6]

The downstream physiological consequences of this action are multifaceted:

-

Vascular Effects: By reducing intracellular calcium in vascular smooth muscle, diltiazem causes relaxation, leading to vasodilation.[6][7] This effect is pronounced in arterial vessels, resulting in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.[6][7] The magnitude of this antihypertensive effect is proportional to the degree of pre-existing hypertension.[7][]

-

Cardiac Effects:

-

Negative Chronotropy: Diltiazem slows the firing rate of the sinoatrial (SA) node and prolongs conduction time through the atrioventricular (AV) node, resulting in a decreased heart rate.[7][]

-

Negative Inotropy: The drug reduces the force of myocardial contraction by limiting calcium availability for the contractile apparatus.[]

-

-

Antianginal Effects: The therapeutic benefit in angina is twofold. Diltiazem reduces myocardial oxygen demand by lowering heart rate and blood pressure, and it increases oxygen supply through the dilation of both large and small coronary arteries.[5][6]

Pharmacokinetic Profile: ADME

The clinical utility of diltiazem is heavily influenced by its pharmacokinetic properties, which are characterized by good absorption but significant first-pass metabolism.[3]

-

Absorption: Following oral administration, diltiazem is well-absorbed from the gastrointestinal tract (>90%).[3] However, it undergoes extensive hepatic first-pass metabolism, which reduces its absolute bioavailability to approximately 40%.[3][5] This value can exhibit high inter-individual variability.[3] The onset of action for immediate-release formulations is typically 30-60 minutes.[3][6]

-

Distribution: Diltiazem is 70% to 80% bound to plasma proteins, primarily albumin and alpha-1-glycoprotein.[1][5] It has a large apparent volume of distribution, indicating wide distribution throughout the body.[3]

-

Metabolism: Diltiazem is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, and also by esterases.[3][9] The main metabolic pathways are:

-

Excretion: The drug and its metabolites are eliminated through both renal and biliary pathways.[3][] The plasma elimination half-life for immediate-release formulations is approximately 3.0 to 4.5 hours.[5][7]

| Parameter | Value | Source(s) |

| Bioavailability | ~40% (Oral) | [3][5] |

| Plasma Protein Binding | 70% - 80% | [5][7] |

| Elimination Half-Life (IR) | 3.0 - 4.5 hours | [5][7] |

| Time to Peak (IR) | 30 - 60 minutes | [3][6] |

| Primary Metabolism | Hepatic (CYP3A4, CYP2D6, Esterases) | [1][3] |

| Unchanged in Urine | 2% - 4% | [5][7] |

Section 2: The Metabolites: Active Contributors to Pharmacology

A comprehensive understanding of diltiazem's action necessitates an analysis of its metabolites, several of which are pharmacologically active and contribute to the overall clinical effect. The primary metabolic pathways yield several key compounds.[9]

Pharmacological Profiles of Key Metabolites

-

Desacetyl Diltiazem: This is a major metabolite present in plasma at levels of 10% to 20% of the parent drug.[5] It is pharmacologically active, retaining approximately 25% to 50% of the coronary vasodilatory potency of diltiazem.[5][7] Its contribution to the overall therapeutic effect is significant, especially with chronic administration.

-

N-Desmethyl Diltiazem: This is another principal active metabolite.[1][4] Like desacetyl diltiazem, it possesses pharmacological activity, and its plasma concentrations are notable.[11]

-

N,O-Didesmethyl Diltiazem (N-demethyldesacetyl diltiazem): This metabolite is also pharmacologically active.[10] Studies have shown that individuals who are poor metabolizers via the CYP2D6 pathway can have markedly higher systemic exposure to this and other metabolites, which could influence the drug's efficacy and safety profile.[10]

| Compound | Relative Plasma Concentration (to Diltiazem) | Relative Coronary Vasodilator Potency (to Diltiazem) | Source(s) |

| Diltiazem | 100% | 100% | - |

| Desacetyl Diltiazem | 10% - 20% | 25% - 50% | [5][7] |

| N-Desmethyl Diltiazem | < 10% | Active (Potency varies) | [11] |

| N,O-Didesmethyl Diltiazem | Variable | Active (Potency varies) | [10] |

The presence of these active metabolites underscores the complexity of diltiazem's pharmacology. Drug development professionals must consider that the observed clinical effect is a composite of the parent drug and its active byproducts. This is particularly relevant when considering drug-drug interactions, as inhibitors of CYP3A4 or CYP2D6 can alter the metabolic profile and shift the balance between the parent drug and its metabolites.[6]

Section 3: Methodologies for a Self-Validating System

To ensure therapeutic efficacy and safety, robust and validated analytical methods are essential for quantifying diltiazem and its metabolites in biological matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose due to its high sensitivity, specificity, and ability to simultaneously measure multiple analytes.

Experimental Protocol: LC-MS Quantification in Human Plasma

This protocol outlines a self-validating system for the simultaneous determination of diltiazem and its primary metabolites. The inclusion of an internal standard (IS) is critical for correcting variations in sample processing and instrument response.

Objective: To accurately quantify diltiazem, desacetyl diltiazem, and N-desmethyl diltiazem in human plasma.

Methodology:

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Causality: SPE is chosen to remove plasma proteins and phospholipids that cause ion suppression (matrix effects) in the mass spectrometer, ensuring accurate quantification.

-

Step 1: Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.

-

Step 2: To 200 µL of plasma sample, add 20 µL of an internal standard working solution (e.g., a stable isotope-labeled version of diltiazem).

-

Step 3: Load the pre-treated sample onto the SPE cartridge.

-

Step 4: Wash the cartridge with a weak organic solvent to remove interferences.

-

Step 5: Elute the analytes and the IS with an appropriate elution solvent (e.g., methanol with 2% formic acid).

-

Step 6: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS analysis.

-

-

Liquid Chromatography (LC) Separation:

-

Causality: Chromatographic separation is essential to resolve the parent drug from its metabolites and from endogenous plasma components, preventing isobaric interference in the mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Elution: A gradient from low to high organic content (Mobile Phase B) over several minutes to ensure separation of all analytes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS) Detection:

-

Causality: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Monitor pre-defined, optimized precursor/product ion pairs for diltiazem, its metabolites, and the internal standard.

-

Data Analysis: Construct calibration curves by plotting the peak area ratio of each analyte to the IS against the analyte concentration. Quantify unknown samples using this curve.

-

Conclusion

Diltiazem's pharmacological profile is a complex interplay between its direct actions as a calcium channel blocker and the contributing activities of its primary metabolites. A thorough understanding of its extensive hepatic metabolism, the specific roles of enzymes like CYP3A4 and CYP2D6, and the resulting active metabolites is critical for both clinical application and future drug development. The methodologies outlined herein provide a framework for the robust, self-validating characterization required in a professional research setting. This guide serves as a foundational resource, emphasizing that a molecule's journey through the body is as important as its initial interaction with its target.

References

-

U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. accessdata.fda.gov. [Link]

-

Tariq, M. A., & Aronow, W. S. (2023). Diltiazem. In StatPearls. StatPearls Publishing. [Link]

-

Drugs.com. (n.d.). Diltiazem: Package Insert / Prescribing Information / MOA. Drugs.com. [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. [Link]

-

MedlinePlus. (2017, October 15). Diltiazem. MedlinePlus Drug Information. [Link]

-

Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical pharmacology and therapeutics, 72(3), 333–342. [Link]

-

Pfizer Medical Information - US. (n.d.). diltiazem hydrochloride for injection Clinical Pharmacology. Pfizer. [Link]

-

Ellenbogen, K. A., Dias, V. C., Plumb, V. J., Heywood, J. T., & Mirvis, D. M. (1991). Pharmacokinetics and pharmacodynamics of intravenous diltiazem in patients with atrial fibrillation or atrial flutter. Circulation, 84(1), 44-50. [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diltiazem: MedlinePlus Drug Information [medlineplus.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Diltiazem - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 9. pfizermedical.com [pfizermedical.com]

- 10. Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

in vitro and in vivo formation of Diltiazem N-oxide

An In-Depth Technical Guide to the In Vitro and In Vivo Formation of Diltiazem N-Oxide

A Foreword for the Research Professional

As a Senior Application Scientist, my objective extends beyond merely presenting protocols. This guide is designed to provide a deep, mechanistic understanding of the formation of Diltiazem N-oxide, a crucial aspect of its metabolic profile. Diltiazem, a cornerstone therapeutic for cardiovascular conditions, undergoes extensive biotransformation, primarily via N-demethylation, O-demethylation, and deacetylation.[1][2] While these pathways, largely mediated by Cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2D6, are well-documented, the N-oxidation pathway is less frequently centered in literature yet holds significant implications for the drug's overall pharmacokinetics and potential for drug-drug interactions.[3][4][5]

This document eschews a rigid template. Instead, it is structured to logically flow from fundamental biochemistry to practical, field-proven methodologies for both laboratory (in vitro) and whole-organism (in vivo) studies. We will explore the "why" behind experimental choices, ensuring that each protocol is not just a series of steps but a self-validating system designed for robust, reproducible results. Every claim is grounded in authoritative sources, providing a trustworthy resource for researchers, scientists, and drug development professionals dedicated to advancing our understanding of drug metabolism.

Section 1: The Biochemical Landscape of Diltiazem N-Oxidation

The formation of an N-oxide metabolite introduces a polar moiety to a xenobiotic, typically facilitating its excretion. This process is a common Phase I metabolic reaction for compounds containing a tertiary amine, such as the dimethylaminoethyl side chain of diltiazem.[6][7]

Identified N-Oxide Metabolites

Two primary N-oxide metabolites of diltiazem have been identified:

-

Diltiazem N-Oxide: Formed by the direct oxidation of the tertiary nitrogen on the dimethylaminoethyl side chain of the parent diltiazem molecule.[1][8]

-

Deacetyl Diltiazem N-Oxide (M1NO): This metabolite results from a two-step process: initial deacetylation of diltiazem to form deacetyl diltiazem (M1), followed by N-oxidation of the resulting primary metabolite.[2]

The formation of these metabolites adds a layer of complexity to diltiazem's metabolic profile, necessitating their characterization.

The Enzymatic Machinery: CYP vs. FMO

The N-oxidation of tertiary amines is primarily catalyzed by two superfamilies of microsomal enzymes: Cytochrome P450 (CYP) and Flavin-containing Monooxygenases (FMOs).[6][9][10] Understanding their distinct mechanisms is critical for designing definitive experiments.

-

Cytochrome P450 (CYP) System: This heme-containing enzyme system is a major catalyst for drug metabolism. While CYP3A4 is the principal enzyme responsible for diltiazem's N-demethylation, its role in N-oxidation is also highly probable.[3][5][11] CYPs require a reductase partner (NADPH-cytochrome P450 reductase) to transfer electrons from the cofactor NADPH.[12]

-

Flavin-containing Monooxygenase (FMO) System: FMOs are non-heme enzymes that also utilize NADPH and molecular oxygen.[7] A key difference is that FMOs do not require a reductase partner and are generally not inducible by xenobiotics, unlike many CYP enzymes.[10] FMOs are often considered for the metabolism of "soft nucleophiles," which include the nitrogen in diltiazem.[12]

A crucial experimental design consideration is that FMOs can be more heat-sensitive than CYPs. Therefore, distinguishing between the two enzyme systems often involves using selective chemical inhibitors or heat inactivation of FMOs in in vitro systems.

Diltiazem Metabolic Pathway to N-Oxides

The following diagram illustrates the primary metabolic pathways of diltiazem, highlighting the N-oxidation routes.

Section 2: In Vitro Methodologies for Characterization

In vitro systems are indispensable for elucidating metabolic pathways and reaction kinetics in a controlled environment.[13]

Rationale for Selecting the Optimal In Vitro System

The choice of system is dictated by the experimental question.

| In Vitro System | Primary Use Case for N-Oxidation Studies | Advantages | Limitations |

| Liver Microsomes | Initial screening, enzyme kinetics, CYP vs. FMO phenotyping. | Cost-effective, high concentration of Phase I enzymes (CYPs, FMOs), well-characterized.[14] | Lacks cytosolic enzymes and cofactors must be supplied exogenously. FMO activity can be variable. |

| Hepatocytes | Studying integrated metabolism (Phase I & II), induction/inhibition. | Gold standard; contains a full complement of metabolic enzymes and cofactors in a cellular context.[14] | Higher cost, limited availability, more complex to maintain. |

| Recombinant Enzymes | Definitive identification of specific enzyme isoforms (e.g., rhCYP3A4, rhFMO3). | Unambiguously identifies the contribution of a single enzyme. | Lacks interaction with other enzymes; may not fully reflect the kinetics in a native membrane environment. |

For initial characterization and kinetic analysis of N-oxide formation, human liver microsomes (HLM) offer the best balance of biological relevance and experimental feasibility.

Experimental Protocol: Enzyme Kinetics of Diltiazem N-Oxidation in Human Liver Microsomes

This protocol is designed to determine key kinetic parameters (Vmax, Km) and is built as a self-validating system.

A. Materials & Reagents:

-

Diltiazem HCl (Substrate)

-

Diltiazem N-Oxide (Analytical Standard)

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL stock

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)

-

Ice-cold Acetonitrile with an appropriate internal standard (e.g., a stable isotope-labeled diltiazem analog) for reaction termination and protein precipitation.

-

96-well incubation plates and analytical plates.

B. Step-by-Step Methodology:

-

Preparation of Substrate Solutions: Prepare a series of diltiazem concentrations in phosphate buffer (e.g., 0.5, 1, 5, 10, 25, 50, 100, 200 µM). This range should bracket the expected Michaelis constant (Km).

-

Microsome & Cofactor Preparation:

-

On ice, dilute the HLM stock to a working concentration of 2 mg/mL in 0.1 M phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation (Time Course Determination):

-

Rationale: First, establish a linear time course to ensure initial velocity conditions.

-

In a 96-well plate, combine 5 µL of a single, mid-range diltiazem concentration (e.g., 25 µM), 85 µL of buffer, and 5 µL of the 2 mg/mL HLM (final protein concentration: 0.1 mg/mL).

-

Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

-

Initiate the reaction by adding 5 µL of the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 10, 15, 30, 60 min), terminate the reaction by adding 200 µL of ice-cold acetonitrile with internal standard to corresponding wells.

-

Analyze samples via LC-MS/MS. Select a time point for the main experiment that falls within the linear range of N-oxide formation (e.g., 15 minutes).

-

-

Main Kinetic Experiment:

-

To the incubation plate, add 85 µL of buffer, 5 µL of each diltiazem stock concentration (from step 1), and 5 µL of the 2 mg/mL HLM. Include a "No Cofactor" control (replace NADPH system with buffer) and a "No Microsome" control (replace HLM with buffer) to validate that the reaction is enzymatic and NADPH-dependent.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate all reactions simultaneously by adding 5 µL of the NADPH regenerating system.

-

Incubate for the pre-determined linear time (e.g., 15 minutes) at 37°C.

-

Terminate all reactions by adding 200 µL of ice-cold acetonitrile with internal standard.

-

-

Sample Processing & Analysis:

-

Seal the plate, vortex thoroughly, and centrifuge at 4000 x g for 20 minutes at 4°C to pellet precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the formation of Diltiazem N-Oxide using a validated LC-MS/MS method.[15][16]

-

Construct a calibration curve using the Diltiazem N-Oxide analytical standard to quantify the amount of metabolite formed.

-

-

Data Analysis:

-

Calculate the reaction velocity (e.g., pmol/min/mg protein) for each substrate concentration.

-

Plot velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Vmax and Km.

-

In Vitro Experimental Workflow Diagram

Section 3: In Vivo Assessment of N-Oxide Formation

In vivo studies are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) in a complete biological system.

Rationale for Animal Model Selection

Significant species differences exist in diltiazem metabolism. For instance, the deacetylation pathway is much more prominent in rats than in humans.[3] While no single animal model perfectly recapitulates human metabolism, dogs and non-human primates often provide a closer approximation for many drugs. However, for foundational pharmacokinetic studies, the rat is commonly used due to practical and ethical considerations. It is critical to perform in vitro cross-species comparisons (e.g., using microsomes from rat, dog, monkey, and human) early in development to select the most relevant toxicology species.

Experimental Protocol: Rodent Pharmacokinetic Study for Metabolite Profiling

This protocol outlines a typical study in rats to identify and quantify circulating levels of diltiazem and its N-oxide metabolites.

A. Materials & Animals:

-

Male Sprague-Dawley rats (e.g., 250-300g).

-

Diltiazem HCl formulated in a suitable vehicle for oral (PO) or intravenous (IV) administration (e.g., saline or PEG400/water).

-

Cannulated animals (e.g., jugular vein) are preferred for serial blood sampling to reduce animal stress and numbers.

-

Metabolic cages for separate collection of urine and feces.

-

Blood collection tubes (e.g., K2-EDTA), plasma processing equipment.

B. Step-by-Step Methodology:

-

Acclimatization & Dosing:

-

Acclimatize animals to the facility and metabolic cages for at least 3 days prior to the study.

-

Fast animals overnight (with access to water) before dosing.

-

Administer a single dose of diltiazem via the desired route (e.g., 10 mg/kg PO). A satellite group for IV administration is often included to determine absolute bioavailability.

-

-

Sample Collection:

-

Collect blood samples (approx. 100-150 µL) via the cannula at pre-defined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Immediately place blood into ice-cold EDTA tubes.

-

Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h).

-

-

Sample Processing:

-

Plasma: Centrifuge blood samples (e.g., 2000 x g for 10 min at 4°C) within 30 minutes of collection. Harvest the plasma and store immediately at -80°C. Expertise Insight: N-oxide metabolites can be unstable; minimizing processing time and maintaining cold chain integrity is paramount to prevent ex vivo degradation back to the parent drug.[6][15]

-

Urine/Feces: Record the total volume/weight. Homogenize feces in water or buffer. Store all excreta samples at -80°C until analysis.

-

-

Bioanalysis:

-

Thaw samples on ice.

-

Perform sample extraction. A protein precipitation (as described in the in vitro protocol) or a more rigorous solid-phase extraction (SPE) may be required to achieve the necessary sensitivity for in vivo samples.

-

Analyze samples by a validated LC-MS/MS method to quantify diltiazem, diltiazem N-oxide, and other relevant metabolites.

-

-

Pharmacokinetic (PK) Analysis:

-

Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak), AUC (Area Under the Curve), and t1/2 (half-life).

-

Quantify the total amount of each metabolite excreted in urine and feces to understand clearance pathways.

-

Section 4: Advanced Analytical Techniques

The identification and quantification of metabolites rely on sensitive and specific analytical methods, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the industry standard.

LC-MS/MS for Identification and Quantification

-

Quantification: Achieved using Multiple Reaction Monitoring (MRM). This highly specific technique involves selecting a precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. The transition from precursor to product is unique for the analyte, providing excellent selectivity and sensitivity.

-

Identification: Putative metabolites are first identified by searching for expected mass shifts from the parent drug (N-oxidation corresponds to a +16 Da shift). Full structural confirmation is achieved by comparing the product ion mass spectrum (MS/MS) and chromatographic retention time of the metabolite in the biological sample to that of a synthesized chemical standard.[1]

Chemical Confirmation of N-Oxides: A Self-Validating Step

A key challenge in metabolite identification is distinguishing between an N-oxide (+16 Da) and a hydroxylation (+16 Da) at a different site. A simple and elegant chemical test provides definitive confirmation.

-

Titanium(III) Chloride (TiCl₃) Reduction: TiCl₃ is a reducing agent that selectively converts N-oxides back to their corresponding tertiary amines.[17] The protocol involves incubating a sample aliquot with a TiCl₃ solution. Subsequent LC-MS/MS analysis will show a disappearance of the N-oxide peak and a corresponding increase in the parent amine peak, confirming the N-oxide's identity.

This chemical validation step is a hallmark of a robust, trustworthy protocol, removing ambiguity in structural assignment.

Conclusion: Synthesizing the Data for Drug Development

The comprehensive study of diltiazem N-oxide formation, both in vitro and in vivo, is not merely an academic exercise. It is a critical component of modern drug development that directly informs regulatory submissions and clinical practice. By understanding the enzymes involved, the kinetics of formation, and the circulating levels of these metabolites, we can:

-

Predict Drug-Drug Interactions (DDIs): If N-oxidation is a significant clearance pathway, co-medications that inhibit or induce the responsible CYP or FMO enzymes could alter diltiazem exposure.

-

Assess Metabolite Activity/Toxicity: N-oxide metabolites may retain pharmacological activity or have unique toxicological profiles that require safety assessment.[6]

-

Explain Inter-Individual Variability: Genetic polymorphisms in CYP or FMO enzymes can lead to differences in metabolite formation, contributing to varied patient responses.[9][12]

This guide provides the foundational knowledge and practical methodologies to rigorously investigate the N-oxidation of diltiazem. By applying these principles, researchers can generate high-quality, reliable data that enhances our understanding of this important therapeutic agent and contributes to the safer, more effective use of medicines.

References

-

Palamanda, J. R., et al. (1993). Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites. Journal of Medicinal Chemistry, 36(15), 2096-2103. [Link]

-

Pichard, L., et al. (1990). Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem. Drug Metabolism and Disposition, 18(5), 711-719. [Link]

-

Wang, J., et al. (2015). Applications of TiCl3 as A Diagnostic Reagent for the Detection of Nitro and N-oxide Containing Compounds as Potentially Mutagenic Impurities (PMIs) using Ultra-High Performance Liquid Chromatography Coupled with High Resolution Mass Spectrometry. ResearchGate. [Link]

-

Molden, E., et al. (2016). Desacetyl-Diltiazem Displays Severalfold Higher Affinity to CYP2D6 Compared with CYP3A4. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem Compound Database. Retrieved from CID 39186. [Link]

-

Hernández, P., et al. (2014). Chemical structures of diltiazem and two major metabolites. ResearchGate. [Link]

-

Allmpus. (n.d.). Diltiazem N-Oxide & Diltiazem Sulfone N-Oxide. Allmpus Chemicals. [Link]

-

Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294-300. [Link]

-

Dogan, I. S., & Ulgen, M. (2022). Formation of an N-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][17] triazolo[4,3-a]quinoxaline by in vitro rat. Acta Pharmaceutica Sciencia, 60(4), 437-446. [Link]

-

Majumdar, T. K. (2014). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

-

Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery Ltd. [Link]

-

Cimen, M. Y. B. (2015). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Journal of Basic and Clinical Health Sciences, 1, 1-5. [Link]

-

Chaudhari, K. S., et al. (2019). Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. Semantic Scholar. [Link]

-

Reddy, G. S., et al. (2018). Analytical Characterization of two new related impurities of Diltiazem by High Resolution Mass spectrometry and NMR techniques. Oriental Journal of Chemistry, 34(1), 589-595. [Link]

-

Dogan, I. S., & Ulgen, M. (2022). Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][17] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. ResearchGate. [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 947-960. [Link]

-

Waters Corporation. (n.d.). A Robust and Sensitive Instrument for Quantification of N-Nitroso-N-Des Methyl Diltiazem Impurity in Diltiazem Drug Product. LabRulez LCMS. [Link]

-

Gorski, J. C., et al. (2005). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 59(4), 443-451. [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

-

Jones, D. R., et al. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. The Journal of Pharmacology and Experimental Therapeutics, 290(3), 1116-1125. [Link]

-

Rovei, V., et al. (1980). Pharmacokinetics and metabolism of diltiazem in man. Acta Cardiologica, 35(1), 35-45. [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387. [Link]

-

Dave, V. S., et al. (2022). Understanding Degradation Pathway of Poorly Stable Diltiazem Hydrochloride and Development of its Stabilized Controlled-release. Impactfactor.org. [Link]

-

Magtanong, E. (2016). Innovative Synthesis of Diltiazem/Clentiazem Analogs. Journal of Interdisciplinary Undergraduate Research, 8(4). [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Titanium Tetrachloride. ATSDR. [Link]

-

Ferrante, A., et al. (2001). Dilitiazem reduces nitric oxide production by human immune cells. Transplantation Proceedings, 33(3), 2139-2141. [Link]

-

BioIVT. (n.d.). Drug Metabolism Assays. BioIVT. [Link]

-

Sutton, D., et al. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Semantic Scholar. [Link]

-

Van de Kerkhof, E. G., et al. (2008). In Vitro Methods to Study Intestinal Drug Metabolism. ResearchGate. [Link]

Sources

- 1. Synthesis, characterization, and Ca2+ antagonistic activity of diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of the rabbit and human cytochromes P-450IIIA as the major enzymes involved in the N-demethylation of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hyphadiscovery.com [hyphadiscovery.com]

- 7. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. allmpus.com [allmpus.com]

- 9. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Quantitation of Diltiazem and Its Metabolite Desacetyl Diltiazem and N-Desmethyl Diltiazem in Human Plasma by Liquid Chromatography Mass Spectroscopy. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Enzymatic Synthesis of Diltiazem N-oxide

Introduction: The Significance of Diltiazem Metabolism and the Role of N-oxidation

Diltiazem, a benzothiazepine derivative, is a widely prescribed calcium channel blocker for the management of hypertension, angina pectoris, and certain cardiac arrhythmias.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is heavily influenced by extensive first-pass metabolism primarily in the liver.[1][2] The biotransformation of diltiazem yields a variety of metabolites, some of which retain pharmacological activity and can influence the drug's overall effect and potential for drug-drug interactions.[1][3] Among these metabolites is Diltiazem N-oxide, a product of N-oxidation at the tertiary amine of the dimethylaminoethyl side chain.[4][5]

Understanding the formation of Diltiazem N-oxide is crucial for several aspects of drug development and clinical pharmacology. It aids in comprehending the complete metabolic fate of diltiazem, assessing potential toxicological implications of its metabolites, and explaining inter-individual variability in drug response. Furthermore, the controlled synthesis of this metabolite is essential for its use as an analytical standard in pharmacokinetic studies and for in-depth pharmacological characterization.

This technical guide provides a comprehensive overview of the enzymatic pathways responsible for the synthesis of Diltiazem N-oxide. It is designed for researchers, scientists, and drug development professionals, offering not just a list of methods but an in-depth explanation of the underlying biochemical principles and practical, field-proven insights for its in vitro generation and characterization. We will delve into the primary enzymatic players, provide detailed experimental protocols, and discuss the analytical methodologies required for a self-validating system of synthesis and confirmation.

The Core Enzymatic Machinery: Flavin-Containing Monooxygenases Take the Lead

The N-oxidation of diltiazem is a classic example of a Phase I metabolic reaction. While the Cytochrome P450 (CYP) superfamily is a major contributor to the overall metabolism of diltiazem, particularly through N-demethylation (primarily by CYP3A4) and O-demethylation (by CYP2D6), the specific reaction of N-oxidation is predominantly catalyzed by a different class of enzymes: the Flavin-containing monooxygenases (FMOs) .[1][6][7][8]

FMOs are a family of NADPH-dependent enzymes located in the endoplasmic reticulum of various tissues, with the liver being a primary site of expression.[8][9] They specialize in the oxygenation of soft nucleophilic heteroatoms, such as nitrogen and sulfur, present in a wide array of xenobiotics.[9][10] The catalytic mechanism of FMOs is distinct from that of CYPs and is particularly well-suited for N-oxidation reactions.[9][11]

The primary isoforms expressed in the adult human liver are FMO1 and FMO3, with FMO3 being the more abundant form.[12][13] Studies on the N-oxidation of other tertiary amines strongly suggest that FMO3 is a key player in this type of metabolic transformation.[14][15] Therefore, it is highly probable that FMO3 is the principal enzyme responsible for the conversion of diltiazem to Diltiazem N-oxide in humans.

Below is a diagram illustrating the primary enzymatic pathway for the synthesis of Diltiazem N-oxide.

Caption: Enzymatic conversion of Diltiazem to Diltiazem N-oxide by FMOs.

While FMOs are the primary catalysts, it is plausible that under certain conditions, some CYP enzymes, known for their broad substrate specificity, might contribute to a minor extent to the N-oxidation of diltiazem. However, for the purpose of targeted synthesis, focusing on FMOs is the most scientifically sound approach.

Experimental Protocol for the In Vitro Enzymatic Synthesis of Diltiazem N-oxide

This protocol provides a detailed methodology for the synthesis of Diltiazem N-oxide using human liver microsomes (HLM) as the enzyme source, which contains a mixture of metabolizing enzymes including FMOs and CYPs. Alternatively, recombinant human FMO3 can be used for a more specific reaction.

A. Materials and Reagents

-

Diltiazem hydrochloride (substrate)

-

Human Liver Microsomes (HLM) or recombinant human FMO3

-

NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, and NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Diltiazem N-oxide analytical standard (for comparison)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

Centrifuge

B. Step-by-Step Methodology

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a 10 mM stock solution of diltiazem hydrochloride in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Enzymatic Reaction Setup:

-

In a microcentrifuge tube, combine the following in order:

-

Potassium phosphate buffer (to make up the final volume)

-

HLM (typically 0.5-1 mg/mL final concentration) or recombinant FMO3 (concentration to be optimized)

-

Diltiazem stock solution (e.g., to a final concentration of 10-100 µM)

-

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the enzymes.

-

-

Initiation of the Reaction:

-

Initiate the reaction by adding the NADPH regenerating system.

-

The final reaction volume is typically 200-500 µL.

-

Incubate at 37°C for a specified time (e.g., 30-60 minutes). The optimal incubation time should be determined experimentally.

-

-

Termination of the Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This will precipitate the proteins.

-

Vortex the mixture vigorously.

-

-

Sample Preparation for Analysis:

-

Centrifuge the tube at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or an HPLC vial for analysis.

-

The following diagram outlines the experimental workflow for the enzymatic synthesis of Diltiazem N-oxide.

Caption: Workflow for the in vitro synthesis of Diltiazem N-oxide.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the enzymatic synthesis of Diltiazem N-oxide. These values may require optimization depending on the specific laboratory conditions and enzyme batches.

| Parameter | Recommended Range/Value | Rationale |

| Enzyme Source | Human Liver Microsomes or Recombinant Human FMO3 | HLM provides a native environment; recombinant FMO3 offers higher specificity. |

| Enzyme Concentration | 0.5 - 1.0 mg/mL (HLM) | Balances reaction rate with cost and potential for protein interference. |

| Substrate (Diltiazem) | 10 - 100 µM | A range to determine enzyme kinetics (Km and Vmax) if desired. |

| NADPH System | 1 mM NADP+, 10 mM G6P, 1 U/mL G6PDH | Ensures a sustained supply of NADPH for the duration of the reaction. |

| pH | 7.4 | Mimics physiological pH for optimal enzyme activity. |

| Temperature | 37°C | Physiological temperature for human enzymes. |

| Incubation Time | 30 - 60 minutes | Should be within the linear range of product formation. |

Characterization and Analysis of Diltiazem N-oxide

The confirmation of Diltiazem N-oxide synthesis and its quantification require robust analytical methods. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS/MS) is the gold standard for this purpose.

A. Analytical Methodology

A typical LC-MS/MS method for the analysis of diltiazem and its metabolites would involve:

-

Chromatographic Separation: A C18 reverse-phase column is commonly used. The mobile phase is typically a gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in the positive ion mode is effective for diltiazem and its metabolites. The detection is performed using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

B. Typical Analytical Parameters

| Parameter | Typical Value/Condition |

| LC Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Diltiazem) | To be optimized for the specific instrument |

| MRM Transition (Diltiazem N-oxide) | To be optimized for the specific instrument |

The logical flow for the characterization of the synthesized Diltiazem N-oxide is depicted below.

Caption: Logical flow for the analytical characterization of Diltiazem N-oxide.

Conclusion

The enzymatic synthesis of Diltiazem N-oxide is a critical tool for advancing our understanding of diltiazem's metabolic pathways and for providing the necessary analytical standards for further research. This guide has detailed the central role of Flavin-containing monooxygenases, particularly FMO3, in this biotransformation. By following the provided experimental and analytical protocols, researchers can reliably generate and characterize Diltiazem N-oxide in vitro. This knowledge not only supports drug metabolism and pharmacokinetic studies but also contributes to the broader goal of ensuring the safe and effective use of diltiazem in clinical practice.

References

-

Sutton, D., Butler, A. M., Nadin, L., & Murray, M. (1997). Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 294–300. [Link]

-

Jones, D. R., Gorski, J. C., Hamman, M. A., Mayhew, B. S., Rider, S., & Hall, S. D. (1999). Diltiazem inhibition of cytochrome P-450 3A activity is due to metabolite intermediate complex formation. The Journal of Pharmacology and Experimental Therapeutics, 290(3), 1116–1125. [Link]

-

Unbehaun, A., Linder, M., Giessmann, T., Mrozikiewicz, P. M., O'Brien, T., Roots, I., & Zolk, O. (2002). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 53(5), 493–500. [Link]

-

Molden, E., Johansen, P. W., Bøe, G. H., Bergan, S., Christensen, H., Rugstad, H. E., Rootwelt, H., Reubsaet, L., & Lehne, G. (2002). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype. Clinical Pharmacology and Therapeutics, 72(3), 333–342. [Link]

-

Request PDF. (2025). Pharmacokinetics of diltiazem and its metabolites in relation to CYP2D6 genotype*. ResearchGate. [Link]

-

ResearchGate. (2024). Enzymatic synthesis of Ditiazem? ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Diltiazem. PubChem. Retrieved from [Link]

-

Gorski, J. C., Jones, D. R., Wrighton, S. A., & Hall, S. D. (1998). Intravenous diltiazem and CYP3A-mediated metabolism. British Journal of Clinical Pharmacology, 45(4), 359–364. [Link]

-

Semantic Scholar. (n.d.). Table 1 from Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites. Semantic Scholar. [Link]

-

Abernethy, D. R., & Todd, E. L. (1986). Metabolite inhibition of parent drug biotransformation. Studies of diltiazem. Biochemical Pharmacology, 35(19), 3379–3382. [Link]

-

Rivai, H., Oldetapia, C. A., & Rasyid, R. (2020). REVIEW OF DILTIAZEM ANALYSIS METHODS DURING 2010-2020. World Journal of Pharmacy and Pharmaceutical Sciences, 9(7), 352-365. [Link]

-

ResearchGate. (n.d.). Determination of diltiazem based on the reduction of Cu(II)BCA complexes in micellar medium. ResearchGate. [Link]

-

Unbehaun, A., Linder, M., Giessmann, T., Mrozikiewicz, P. M., O'Brien, T., Roots, I., & Zolk, O. (2002). Diltiazem inhibits human intestinal cytochrome P450 3A (CYP3A) activity in vivo without altering the expression of intestinal mRNA or protein. British Journal of Clinical Pharmacology, 53(5), 493–500. [Link]

-

Pharmace Research Laboratory. (n.d.). Diltiazem N-Oxide. Pharmace Research Laboratory. [Link]

-

Catu, L. I., & Ionescu, D. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Current Health Sciences Journal, 40(4), 231–234. [Link]

-

Phillips, I. R., & Shephard, E. A. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(9), 947–961. [Link]

-

National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Diltiazem. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. [Link]

-

SciSpace. (n.d.). Drug metabolism by flavin-containing monooxygenases of human and mouse. SciSpace. [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387. [Link]

-

Shafi, N., Arayne, M. S., Sultana, N., & Siddiqui, F. A. (2007). In vitro interaction studies of diltiazem with NSAID's using UV spectrophotometry and RP-HPLC techniques. Pakistan Journal of Pharmaceutical Sciences, 20(3), 202–213. [Link]

-

Shafi, N., Siddiqui, F. A., Arayne, M. S., & Sultana, N. (2017). In-Vitro drug-drug interaction studies of diltiazem with floroquinolones. Journal of Liquid Chromatography & Related Technologies, 40(10), 512-518. [Link]

-

Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357–387. [Link]

-

U.S. Food and Drug Administration. (n.d.). CARDIZEM® (diltiazem hydrochloride) Direct Compression Tablets Rx only. accessdata.fda.gov. [Link]

-

Koukouritaki, S. B., Simpson, P., & Hines, R. N. (2002). Human hepatic flavin-containing monooxygenases 1 (FMO1) and 3 (FMO3) developmental expression. Pediatric Research, 51(2), 236–243. [Link]

-

Jaeger, A., Sauder, P., Kopferschmitt, J., & Jaegle, M. L. (1985). [Acute diltiazem poisoning: kinetic and hemodynamics study]. Presse Medicale (Paris, France: 1983), 14(39), 2015–2018. [Link]

- Google Patents. (n.d.). WO2004058734A1 - Process for preparing diltiazem using a heterogeneous trifunctional catalyst.

-

Request PDF. (2025). Human Hepatic Flavin-Containing Monooxygenases 1 (FMO1) and 3 (FMO3) Developmental Expression. ResearchGate. [Link]

-

Lang, D. H., Yeung, C. K., Peter, R. M., Ibarra, C., Gasser, R., Itagaki, K., Philpot, R. M., & Rettie, A. E. (1998). Isoform specificity of trimethylamine N-oxygenation by human flavin-containing monooxygenase (FMO) and P450 enzymes: selective catalysis by FMO3. Biochemical Pharmacology, 56(8), 1005–1012. [Link]

-

Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1983). Pharmacokinetics of diltiazem and its metabolites after repeated single dosing in healthy volunteers. European Journal of Clinical Pharmacology, 25(3), 369–374. [Link]

-

Hermann, P., Rodger, S. D., Remones, G., Thenot, J. P., London, D. R., & Morselli, P. L. (1985). Pharmacokinetics of diltiazem and its metabolites after repeated multiple-dose treatments in healthy volunteers. European Journal of Clinical Pharmacology, 29(2), 175–181. [Link]

-

ResearchGate. (2025). Isoform specificity of trimethylamine N-oxygenation by human flavin containing monooxygenase (FMO) and P450 enzymes - Selective catalysis by FMO3. ResearchGate. [Link]

-

Zhu, W., Buffa, J. A., Wang, Z., Warrier, M., Schugar, R., Shih, D. M., ... & Hazen, S. L. (2018). Flavin monooxygenase 3, the host hepatic enzyme in the metaorganismal trimethylamine N-oxide-generating pathway, modulates platelet responsiveness and thrombosis risk. Journal of Thrombosis and Haemostasis, 16(9), 1859–1872. [Link]

- Google Patents. (n.d.). US6881839B2 - Process for preparing diltiazem using a heterogeneous trifunctional catalyst.

-

Ring, B. J., & Stupans, I. (1986). Diltiazem treatment impairs hepatic drug oxidation: studies of antipyrine. Clinical Pharmacology and Therapeutics, 40(2), 140–143. [Link]

-

MDPI. (n.d.). In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. MDPI. [Link]

Sources

- 1. Diltiazem | C22H26N2O4S | CID 39186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolite inhibition of parent drug biotransformation. Studies of diltiazem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmaceresearch.com [pharmaceresearch.com]

- 5. Diltiazem N-Oxide | CAS 142843-04-7 | LGC Standards [lgcstandards.com]

- 6. Role of CYP3A4 in human hepatic diltiazem N-demethylation: inhibition of CYP3A4 activity by oxidized diltiazem metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Drug metabolism by flavin-containing monooxygenases of human and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human hepatic flavin-containing monooxygenases 1 (FMO1) and 3 (FMO3) developmental expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Isoform specificity of trimethylamine N-oxygenation by human flavin-containing monooxygenase (FMO) and P450 enzymes: selective catalysis by FMO3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Framework for the Preliminary Toxicological Evaluation of Diltiazem N-oxide

Abstract

This technical guide outlines a comprehensive, tiered strategy for establishing the preliminary toxicological profile of Diltiazem N-oxide, a metabolite of the widely used calcium channel blocker, Diltiazem. In alignment with regulatory expectations for the safety assessment of drug metabolites, this document provides a structured approach encompassing in silico prediction, in vitro cytotoxicity and genotoxicity assays, and preliminary in vivo acute toxicity studies. The causality behind each experimental choice is detailed, providing researchers, scientists, and drug development professionals with a robust framework for assessing the potential risks associated with this specific metabolite. All protocols are designed as self-validating systems, grounded in authoritative regulatory and scientific standards.

Introduction: The Rationale for Metabolite-Specific Toxicology

Diltiazem is a benzothiazepine derivative extensively used in the management of hypertension, angina pectoris, and certain types of arrhythmia.[1][2] Like many xenobiotics, it undergoes significant hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system, particularly CYP3A4.[3][4] Key metabolic pathways include deacetylation, N-demethylation, and O-demethylation.[5] While the pharmacology of the parent drug and its major active metabolites (e.g., desacetyldiltiazem) is well-characterized, the safety profiles of all metabolites are not always fully understood.[2]

The U.S. Food and Drug Administration (FDA) guidance on the "Safety Testing of Drug Metabolites" (often referred to as the MIST guidance) underscores the need to evaluate metabolites that are either unique to humans or are present at significantly higher concentrations in humans compared to the animal species used in standard nonclinical toxicology studies.[6][7][8] Such "disproportionate drug metabolites" require a dedicated safety assessment if they constitute more than 10% of the total drug-related exposure at steady state.[9]

Diltiazem N-oxide is a product of Diltiazem's metabolic pathways.[1] Establishing its toxicological profile is a critical step in ensuring the overall safety of Diltiazem. This guide proposes a systematic, evidence-based workflow to generate a preliminary, yet comprehensive, toxicological profile for Diltiazem N-oxide.

A Tiered Approach to Toxicological Assessment

A tiered, or staged, approach is the most efficient and ethical methodology for a preliminary toxicological assessment.[10] This strategy begins with computational and simple in vitro models to prioritize risks before progressing to more complex and resource-intensive in vivo studies.

Caption: Tiered workflow for toxicological assessment of Diltiazem N-oxide.